Cas no 358995-56-9 ((2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide)

(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic organic compound featuring a conjugated enamide backbone with cyano, nitro, and iodo substituents. Its structure incorporates an α,β-unsaturated carbonyl moiety, making it a potential intermediate for heterocyclic synthesis or pharmaceutical applications. The presence of electron-withdrawing groups (cyano and nitro) enhances reactivity in Michael additions or nucleophilic substitution reactions, while the ortho-iodophenyl group offers versatility in cross-coupling transformations. This compound is particularly valuable in medicinal chemistry research due to its potential as a scaffold for kinase inhibitors or other bioactive molecules. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity in synthetic pathways. Suitable for controlled environments, it requires handling with appropriate safety precautions due to its nitro and iodo functional groups.
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide structure
358995-56-9 structure
Product Name:(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide
CAS No:358995-56-9
MF:C16H10IN3O3
MW:419.173375606537
CID:6449954
Update Time:2025-10-30

(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide
    • (E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)acrylamide
    • 2-Propenamide, 2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)-
    • Inchi: 1S/C16H10IN3O3/c17-14-6-1-2-7-15(14)19-16(21)12(10-18)8-11-4-3-5-13(9-11)20(22)23/h1-9H,(H,19,21)
    • InChI Key: GAERVFWSVJXIMN-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1I)(=O)C(C#N)=CC1=CC=CC([N+]([O-])=O)=C1

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Additional information on (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide: A Comprehensive Overview

The compound with CAS No. 358995-56-9, commonly referred to as (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a cyano group, an iodophenyl moiety, and a nitrophenyl group. These functional groups contribute to its potential applications in drug discovery and materials science.

Recent studies have highlighted the importance of cyano groups in organic synthesis, particularly in the development of bioactive compounds. The presence of a cyano group in this molecule suggests potential for hydrogen bonding and electronic interactions, which are crucial for molecular recognition and binding in biological systems. Additionally, the iodophenyl moiety introduces a halogen atom into the structure, which can influence the molecule's stability and reactivity. Iodine, being a heavier halogen, often imparts unique electronic properties that can enhance the molecule's bioavailability and pharmacokinetic profile.

The nitrophenyl group is another key feature of this compound. Nitro groups are known for their strong electron-withdrawing properties, which can significantly affect the molecule's electronic distribution and reactivity. This makes the compound potentially useful in applications where electron-deficient aromatic systems are required, such as in certain types of catalysis or as intermediates in synthetic chemistry.

From a structural perspective, the prop-2-enamide backbone provides a rigid framework that can facilitate specific molecular interactions. The E configuration of the double bond (as indicated by the (2E) designation) ensures a particular spatial arrangement of substituents, which is critical for determining the molecule's physical and chemical properties. This configuration can influence factors such as solubility, melting point, and optical activity.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of complex molecules like this one with unprecedented accuracy. For instance, density functional theory (DFT) calculations have been employed to study the electronic distribution and potential reaction pathways of (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide. These studies have provided valuable insights into its potential role as a precursor in organic synthesis or as a ligand in coordination chemistry.

In terms of applications, this compound may find utility in various areas of materials science. For example, its combination of functional groups could make it suitable for use in polymer chemistry or as a component in advanced materials with tailored properties. Additionally, its unique structure may lend itself to applications in nonlinear optics or as a building block for supramolecular assemblies.

Furthermore, recent research has explored the potential of similar compounds in medicinal chemistry. The presence of multiple functional groups suggests that this molecule could serve as a lead compound for drug development. For instance, its ability to interact with biological targets through multiple modes of action could make it a candidate for treating complex diseases such as cancer or neurodegenerative disorders.

In conclusion, (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide (CAS No. 358995-56-9) is a versatile organic compound with promising applications across multiple disciplines. Its unique combination of functional groups and structural features positions it as an interesting subject for further research and development.

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